molecular formula C17H17BrO B14591032 1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one CAS No. 61147-68-0

1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one

Katalognummer: B14591032
CAS-Nummer: 61147-68-0
Molekulargewicht: 317.2 g/mol
InChI-Schlüssel: JSSNPKHTMSTULQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one is an organic compound with a complex structure that includes a bromophenyl group, a methyl group, and a phenylbutanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one typically involves the use of bromobenzene and other reagents. One common method involves the reaction of bromobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out under reflux conditions, followed by the removal of the solvent and purification of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromophenyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61147-68-0

Molekularformel

C17H17BrO

Molekulargewicht

317.2 g/mol

IUPAC-Name

1-(4-bromophenyl)-3-methyl-2-phenylbutan-1-one

InChI

InChI=1S/C17H17BrO/c1-12(2)16(13-6-4-3-5-7-13)17(19)14-8-10-15(18)11-9-14/h3-12,16H,1-2H3

InChI-Schlüssel

JSSNPKHTMSTULQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.